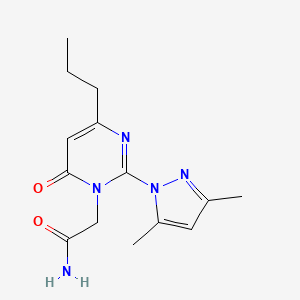

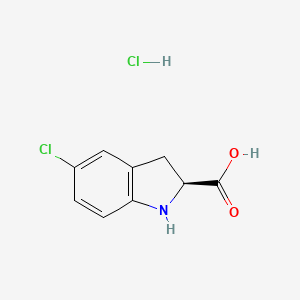

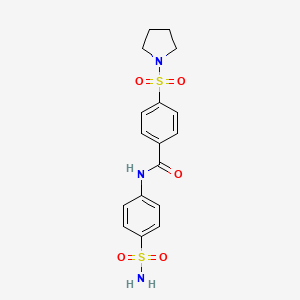

![molecular formula C17H17FN2O3S B2987459 N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide CAS No. 847769-30-6](/img/structure/B2987459.png)

N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10FNO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2 . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.25 . The compound should be stored in a dry, room temperature environment .Scientific Research Applications

COX-2 Inhibition for Rheumatoid Arthritis and Pain Management

- Research has shown that certain sulfonamide derivatives, including those similar to N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide, can act as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. This inhibition is crucial for developing treatments for conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Histamine H3-Receptor Antagonism

- Cyclopropyl derivatives have been identified as novel antagonists for the histamine H3 receptor. These compounds, including those structurally related to the compound , are significant for developing new treatments for disorders involving the central nervous system (Stark, 2000).

Structural Analogues for Bioactive Compounds

- The cyclopropane ring in compounds like N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide is used to restrict the conformation of biologically active compounds. This structural feature helps in understanding bioactive conformations and improving activity (Kazuta et al., 2002).

Antimicrobial Studies

- Sulfanilamide derivatives, akin to the compound , have been synthesized and studied for their antimicrobial properties. These studies contribute to developing new antibacterial and antifungal agents (Lahtinen et al., 2014).

Immunomodulatory Effects

- Certain sulfonamide derivatives, including those structurally related to N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide, have been investigated for their ability to enhance immune responses, particularly in restoring cytolytic T-lymphocyte activity. This research is vital for cancer therapy and immunocompromised conditions (Wang et al., 1988).

Antitumor Applications

- Studies have also explored sulfonamide derivatives for their potential as antitumor agents. These compounds are designed to offer potent antitumor activity with reduced toxicity, an essential aspect of cancer treatment (Huang et al., 2001).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

N-cyclopropyl-2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c18-13-3-9-16(10-4-13)24(22,23)20-15-5-1-12(2-6-15)11-17(21)19-14-7-8-14/h1-6,9-10,14,20H,7-8,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOWEYAOWUWWMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

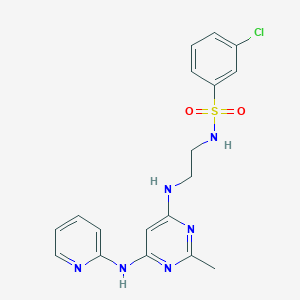

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide](/img/structure/B2987381.png)

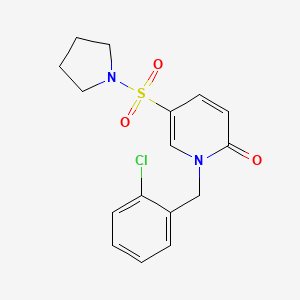

![2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2987386.png)

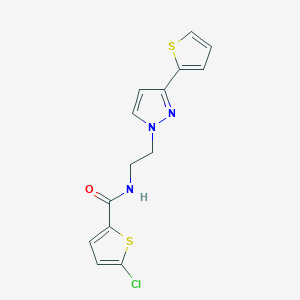

![N-(3-methoxyphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2987394.png)

![N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2987399.png)